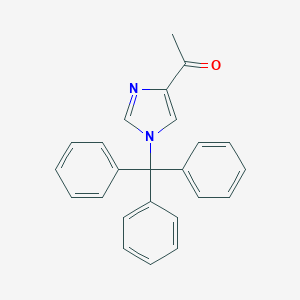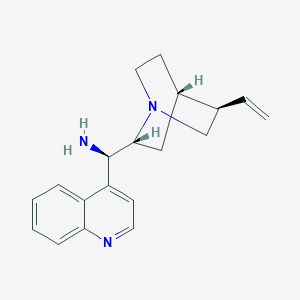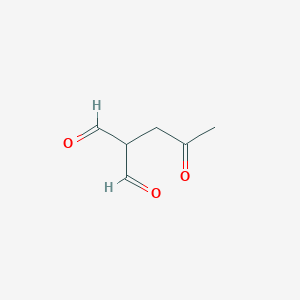
2-(2-Oxopropyl)propanedial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxopropyl)propanedial, also known as acrolein dialdehyde, is a highly reactive aldehyde that is commonly used in scientific research for its ability to crosslink proteins and nucleic acids. Its unique properties make it a valuable tool for studying biological processes and developing new therapeutic agents. In
Mécanisme D'action
The mechanism of action of 2-(2-Oxopropyl)propanedial is based on its ability to crosslink proteins and nucleic acids. It reacts with amino groups in proteins and with guanine and cytosine residues in DNA, forming stable adducts that can alter the structure and function of these molecules. This can lead to changes in gene expression, protein function, and cellular signaling pathways.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(2-Oxopropyl)propanedial depend on the specific proteins and nucleic acids that are crosslinked. In general, crosslinking can alter the structure and function of these molecules, leading to changes in gene expression, protein function, and cellular signaling pathways. This can have a wide range of effects on cellular processes, including cell growth, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-Oxopropyl)propanedial in lab experiments include its ability to crosslink proteins and nucleic acids, its high reactivity, and its ability to form stable adducts. However, there are also some limitations to its use, including its toxicity, its potential to cause nonspecific crosslinking, and its potential to interfere with other experimental techniques.
Orientations Futures
There are many potential future directions for research on 2-(2-Oxopropyl)propanedial. Some possible areas of investigation include:
- Developing new methods for synthesizing 2-(2-Oxopropyl)propanedial that are more efficient and less toxic.
- Studying the effects of 2-(2-Oxopropyl)propanedial on specific proteins and nucleic acids to better understand its mechanism of action.
- Developing new therapeutic agents based on the crosslinking properties of 2-(2-Oxopropyl)propanedial.
- Exploring the potential of 2-(2-Oxopropyl)propanedial as a tool for studying cellular processes and signaling pathways.
- Investigating the potential of 2-(2-Oxopropyl)propanedial as a biomarker for disease diagnosis and monitoring.
Conclusion
2-(2-Oxopropyl)propanedial is a highly reactive aldehyde that is widely used in scientific research for its ability to crosslink proteins and nucleic acids. Its unique properties make it a valuable tool for studying biological processes and developing new therapeutic agents. While there are some limitations to its use, there are also many potential future directions for research on this compound. By continuing to explore its properties and applications, we can gain a deeper understanding of cellular processes and develop new treatments for a wide range of diseases.
Méthodes De Synthèse
2-(2-Oxopropyl)propanedial can be synthesized through a variety of methods, including the oxidation of 2-(2-Oxopropyl)propanedial with hydrogen peroxide or ozone, the reaction of glyoxal with 2-(2-Oxopropyl)propanedial, and the reaction of malondialdehyde with 2-(2-Oxopropyl)propanedial. However, the most common method for synthesizing 2-(2-Oxopropyl)propanedial is the reaction of 2-(2-Oxopropyl)propanedial with glyoxal in the presence of a catalyst, such as sulfuric acid or hydrochloric acid.
Applications De Recherche Scientifique
2-(2-Oxopropyl)propanedial is widely used in scientific research for its ability to crosslink proteins and nucleic acids. It is commonly used in studies of DNA-protein interactions, protein-protein interactions, and protein-DNA interactions. It is also used in the development of new therapeutic agents, such as antitumor drugs and antimicrobial agents.
Propriétés
Numéro CAS |
198349-37-0 |
|---|---|
Nom du produit |
2-(2-Oxopropyl)propanedial |
Formule moléculaire |
C6H8O3 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
2-(2-oxopropyl)propanedial |
InChI |
InChI=1S/C6H8O3/c1-5(9)2-6(3-7)4-8/h3-4,6H,2H2,1H3 |
Clé InChI |
YTNQVLAJJTVYGN-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C=O)C=O |
SMILES canonique |
CC(=O)CC(C=O)C=O |
Synonymes |
Propanedial, (2-oxopropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



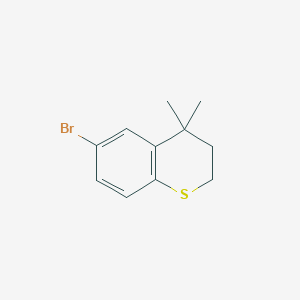
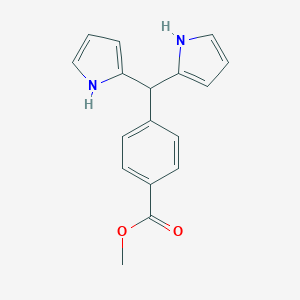
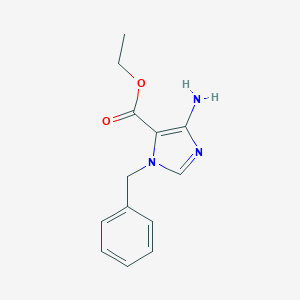
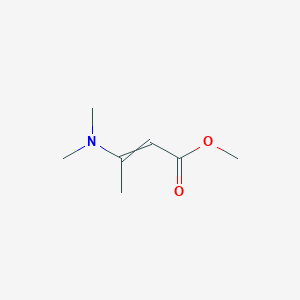
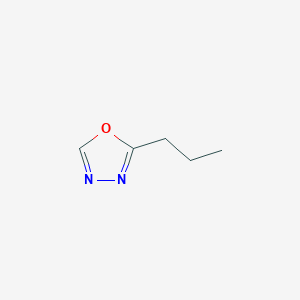
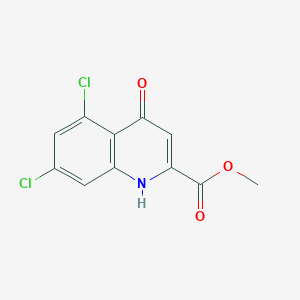
![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)

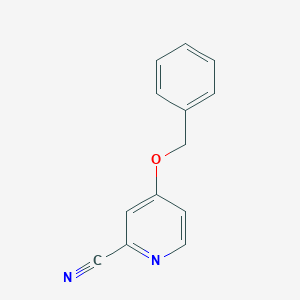
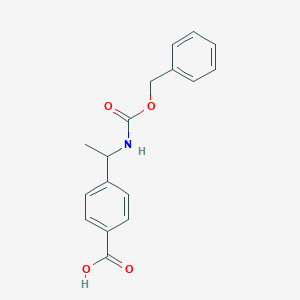
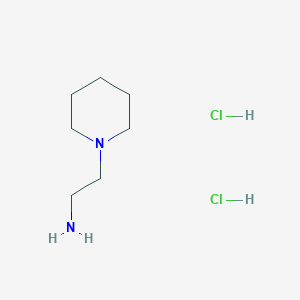
![(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid](/img/structure/B176894.png)
